PROTAC ER

Description

Properties

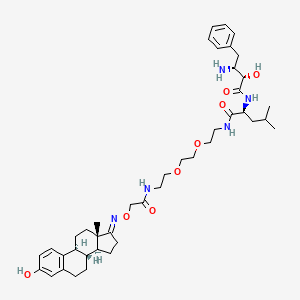

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOSMHAAYKBET-UTCZBAMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Protac Er Mediated Degradation

Ubiquitin-Proteasome System (UPS) Hijacking by PROTAC ER

The UPS is the primary pathway for controlled protein degradation in eukaryotic cells. protacerdegraders.com It involves a cascade of enzymatic reactions that tag proteins with ubiquitin, a small protein modifier, marking them for degradation by the 26S proteasome. nih.govacs.org PROTAC ER molecules exploit this natural pathway by bringing the target protein (ER) into close proximity with an E3 ubiquitin ligase, the enzyme responsible for the final step of ubiquitin transfer to the substrate. nih.govrsc.orgacs.orgprotacerdegraders.com

E3 Ubiquitin Ligase Recruitment Dynamics

PROTAC ER molecules contain a ligand that specifically binds to a chosen E3 ubiquitin ligase. rsc.org Commonly utilized E3 ligases in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL) due to the availability of ligands that can effectively recruit them. rsc.orgthno.orgrupress.orgnih.gov The dynamic interaction between the PROTAC and the E3 ligase is crucial for efficient target protein degradation. The PROTAC acts as an adapter, bringing the E3 ligase into proximity with the ER. nih.govrsc.orgacs.org

Ternary Complex Formation and Stabilization

A critical step in PROTAC-mediated degradation is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (ER), and the recruited E3 ubiquitin ligase. nih.govrsc.orgacs.orgrupress.orgfrontiersin.orgresearchgate.netexplorationpub.com The formation and stability of this complex are paramount for efficient ubiquitination. rupress.orgfrontiersin.orgresearchgate.netdiva-portal.org The linker connecting the ER-binding moiety and the E3 ligase-binding moiety within the PROTAC plays a crucial role in orienting the proteins correctly to facilitate favorable protein-protein interactions within the ternary complex. frontiersin.orgexplorationpub.comnih.gov The stability of this complex can influence the efficiency of degradation; even PROTACs with moderate affinity for the target protein can be potent degraders if they induce stable ternary complex formation. frontiersin.orgresearchgate.netdiva-portal.org However, at high PROTAC concentrations, a "hook effect" can occur, where the PROTAC primarily forms inactive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation efficiency. frontiersin.orgdiva-portal.orgmdpi.com

Polyubiquitination of Estrogen Receptor

Once the ternary complex is formed, the recruited E3 ubiquitin ligase, in conjunction with an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the Estrogen Receptor. nih.govacs.orgresearchgate.net This process typically involves the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48), which serves as a signal for proteasomal degradation. acs.orgexonpublications.com The polyubiquitination of ER marks it for recognition and processing by the proteasome. nih.govacs.org

Proteasomal Recognition and Degradation of Ubiquitinated ER

Following polyubiquitination, the tagged ER protein is recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.govacs.orgprotacerdegraders.comresearchgate.net The proteasome unfolds the ubiquitinated ER and cleaves it into smaller peptides. protacerdegraders.com Studies using proteasome inhibitors like MG132 or epoxomicin (B1671546) have confirmed that PROTAC ER-mediated degradation is dependent on proteasomal activity, as these inhibitors prevent the degradation of ER in the presence of PROTACs. nih.govmdpi.comacs.orgresearchgate.net After the degradation of the target protein, the PROTAC molecule is released from the complex and can participate in further cycles of ER degradation, highlighting the catalytic nature of PROTACs. rsc.orgprotacerdegraders.com

Specificity and Selectivity in ER Degradation

PROTAC ER molecules are designed to selectively target and degrade the Estrogen Receptor. This selectivity is primarily achieved through the high affinity and specificity of the ER-binding ligand incorporated into the PROTAC structure. rsc.orgacs.org

Discrimination between ERα and ERβ Subtypes

The Estrogen Receptor exists as two main subtypes, ERα and ERβ, encoded by different genes (ESR1 and ESR2, respectively). While both subtypes bind estrogen, they can have distinct tissue distribution and functional roles. illinois.edu Achieving selectivity between ERα and ERβ subtypes is a critical aspect of developing targeted therapies. The design of the ER-binding moiety within the PROTAC can be tailored to preferentially bind to either ERα or ERβ, thereby directing the degradation of the desired subtype. illinois.edu Research has explored ligands that exhibit subtype selectivity, and incorporating such ligands into PROTAC structures can potentially lead to PROTAC ER molecules that selectively degrade ERα or ERβ. illinois.edu For example, some PROTACs have been developed that effectively degrade ERα, including both wild-type and ESR1-mutated forms, which are relevant in the context of endocrine resistance in breast cancer. clinicaloptions.comprotacerdegraders.comacs.orgcancernetwork.com The ability of PROTACs to degrade ESR1-mutant ER is a key advantage over some traditional endocrine therapies. clinicaloptions.com

Degradation Profile of Wild-Type Estrogen Receptor

PROTAC ERs have demonstrated potent degradation of wild-type ERα in various breast cancer cell lines. Studies have shown that PROTAC ERs induce ERα degradation in a dose-dependent manner acs.orgnih.gov. For example, ERE-PROTAC was found to induce ERα degradation in MCF-7 cells with a DC50 (the concentration at which the drug causes 50% protein degradation) of less than 5 µM acs.orgnih.gov. Another VHL-based degrader, PROTAC ER Degrader-4, exhibited an IC50 of 0.3 nM for ER degradation in MCF-7 cells and achieved near-complete degradation (equal to 100%) at 0.3 µM medchemexpress.comglpbio.com.

Research findings indicate that ER degradation induced by PROTACs occurs rapidly. For instance, treatment of MCF-7 cells with 100 nM vepdegestrant (ARV-471) resulted in over 80% ER degradation within 4 hours aacrjournals.org. The extent of degradation achieved by PROTAC ERs like vepdegestrant in preclinical in vivo models has been reported to be greater (≥90%) compared to traditional selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) (40%-65%) aacrjournals.orgnih.gov. This more complete degradation correlates with improved tumor growth inhibition in preclinical models aacrjournals.orgnih.gov.

The effectiveness of PROTAC ERs against wild-type ER has been observed in different ERα-positive breast cancer cell lines, including MCF-7 and T47D cells acs.orgnih.gov. The degradation is mediated through the ubiquitin-proteasome system, as evidenced by the prevention of degradation upon co-incubation with proteasome inhibitors like MG132 acs.orgnih.gov.

Degradation Profile of Mutant Estrogen Receptor Variants (e.g., ESR1 activating mutations)

A significant challenge in treating ER-positive breast cancer is the development of resistance to endocrine therapy, often driven by acquired activating mutations in the ESR1 gene clinicaloptions.comoncodaily.com. These mutations, frequently occurring in the ligand-binding domain (LBD) at residues such as Y537 and D538, can lead to constitutive activation of ERα, making the receptor less dependent on estrogen and reducing the binding affinity of some endocrine therapy drugs rsc.orgclinicaloptions.comaacrjournals.orgoncodaily.com.

PROTAC ERs offer a promising strategy to overcome this resistance as they are designed to induce the degradation of the ER protein itself, regardless of its activation state or the presence of activating mutations clinicaloptions.comoncodaily.comprotacerdegraders.com. Preclinical studies have shown that PROTAC ER degraders are effective against various clinically relevant ESR1 mutations, including Y537S, D538G, Y537N, Y537C, E380Q, L536P, and V422del rsc.orgspringermedizin.deaacrjournals.org.

Vepdegestrant (ARV-471), for instance, has demonstrated equivalent potency in degrading clinically relevant ligand-independent ER mutants compared to wild-type ER aacrjournals.org. In preclinical models, vepdegestrant induced ≥90% degradation of both wild-type and mutant ER aacrjournals.orgnih.gov. This robust degradation translates to substantial tumor growth inhibition in models harboring ESR1 mutations, such as the Y537S patient-derived xenograft model aacrjournals.orgnih.gov.

Other PROTAC ERs, such as ERD-148, have also shown strong degradation activity against Y537S and D538G mutant ERα, exhibiting potent inhibitory activity in cell lines expressing these mutations rsc.orgresearchgate.net. Similarly, ERD-3111 achieved sub-nanomolar DC50 values for ER degradation and showed significant tumor regression and complete tumor growth inhibition in xenograft models with clinically relevant ESR1 mutations (Y537S, D538G), comparable to the efficacy seen with ARV-471 rsc.org.

The ability of PROTAC ERs to effectively degrade mutant ER variants highlights their potential to address a key mechanism of endocrine resistance and provides a rationale for their investigation in patients whose tumors harbor these mutations clinicaloptions.comoncodaily.com.

| Compound Name | PubChem CID |

| Estrogen Receptor (ER) | 2099 frontiersin.org |

| ARV-471 (Vepdegestrant) | 138454782 invivochem.cn, 164924072 guidetopharmacology.org (Note: Multiple CIDs may exist for related or identical compounds; these are based on search results) |

| ERE-PROTAC | Not explicitly found in search results with a CID. Described as a nucleic acid-conjugated PROTAC acs.orgnih.gov. |

| ERD-148 | Not explicitly found in search results with a CID. Mentioned as compound 11 and 36 in different contexts rsc.orgresearchgate.net. |

| ERD-308 | Not explicitly found in search results with a CID. Mentioned as compound 4 and 58 in different contexts rsc.orgmdpi.comresearchgate.net. |

| ERD-3111 | 164924072 guidetopharmacology.org |

| PROTAC ER Degrader-4 | 2361114-15-8 glpbio.com |

| Fulvestrant | 23675770 wikipedia.org (Note: Fulvestrant is a SERD, included for comparison as mentioned in results) |

| Elacestrant | 23642301 wikipedia.org (Note: Elacestrant is a SERD, included for comparison as mentioned in results) |

| Raloxifene (B1678788) | 5033 wellesley.edu |

| VH032 | 11906007 acs.org |

| TX-16 | Not explicitly found in search results with a CID. Mentioned as a CRBN ligand in ERD-3111 guidetopharmacology.org. |

| Estradiol (B170435) | 5757 wellesley.edu |

| 4-Hydroxytamoxifen | 108010 mdpi.com |

| LCL161 | 44407504 mdpi.com |

Data Table: Preclinical Degradation and Efficacy Data of Select PROTAC ERs

| PROTAC ER Name | Target ER Variant | Cell Line/Model | Assay Type | Key Finding (e.g., DC50, % Degradation, TGI) | Source |

| ERE-PROTAC | Wild-type ERα | MCF-7 | Immunoblotting | DC50 < 5 µM | acs.orgnih.gov |

| ERE-PROTAC | Wild-type ERα | T47D | Immunoblotting | Dose-dependent degradation | acs.orgnih.gov |

| PROTAC ER Degrader-4 | Wild-type ER | MCF-7 | Cellular assay | IC50 = 0.3 nM (degradation) | medchemexpress.comglpbio.com |

| PROTAC ER Degrader-4 | Wild-type ER | MCF-7 | Cellular assay | ~100% degradation at 0.3 µM | medchemexpress.comglpbio.com |

| ARV-471 (Vepdegestrant) | Wild-type ER | Multiple ER+ cell lines | Cellular assay | Rapid degradation (>80% within 4 hours) | aacrjournals.org |

| ARV-471 (Vepdegestrant) | Wild-type ER | Preclinical in vivo | Degradation levels | ≥90% degradation | aacrjournals.orgnih.gov |

| ARV-471 (Vepdegestrant) | Mutant ER (various) | Multiple ER+ cell lines | Cellular assay | Equivalently potent degradation | aacrjournals.org |

| ARV-471 (Vepdegestrant) | Mutant ER (Y537S) | ST941/HI PDX model | Tumor Growth | Tumor regression, 102% TGI | aacrjournals.orgnih.gov |

| ERD-148 | Wild-type ERα | MCF-7 | Inhibitory activity | IC50 = 0.8 nM (cell growth) | researchgate.net |

| ERD-148 | Mutant ER (Y537S) | cY537S MCF-7 | Inhibitory activity | IC50 = 10.5 nM (cell growth) | researchgate.net |

| ERD-148 | Mutant ER (D538G) | cD538G MCF-7 | Inhibitory activity | IC50 = 6.1 nM (cell growth) | researchgate.net |

| ERD-308 | Wild-type ERα | MCF-7 | Degradation | DC50 = 0.17 nM | mdpi.comresearchgate.net |

| ERD-3111 | Wild-type ER | Preclinical in vivo | Tumor Growth | Significant tumor regression | rsc.org |

| ERD-3111 | Mutant ER (Y537S, D538G) | Preclinical in vivo | Tumor Growth | Complete tumor growth inhibition | rsc.org |

| SNIPER(ER)-87 | Wild-type ERα | MCF-7 | Degradation | DC50 = 3 nM | mdpi.com |

Protac Er Design Principles and Chemical Space Exploration

Ligand Design for Estrogen Receptor Engagement

The design of the ER-binding ligand is a critical determinant of PROTAC ER efficacy and selectivity. This ligand, often referred to as the "warhead," is responsible for specifically recognizing and binding to the Estrogen Receptor.

Rational Design Approaches for ER Ligands

Rational design of ER ligands for PROTACs leverages structural information about the Estrogen Receptor, including its ligand-binding domain (LBD) and DNA-binding domain (DBD), as well as knowledge of existing ER-targeting molecules like Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). rsc.orgacs.org

Initial proof-of-concept studies utilized natural ERα agonists like estradiol (B170435) as the ER-targeting moiety. mdpi.com Subsequent efforts have explored the use of established SERMs and SERDs. For instance, raloxifene (B1678788), a potent SERM, has been employed in PROTAC ER design, leading to compounds exhibiting robust ERα degradation. mdpi.comnih.gov Another approach has involved using the SERD AZD9496 as the ERα ligand. rsc.org Rational design also considers novel pharmacophore skeletons, such as oxabicycloheptane sulfonamide (OBHSA), to develop ERα ligands for PROTACs. mdpi.com

Beyond targeting the LBD, researchers have explored targeting the ERα DNA-binding domain (DBD) to circumvent LBD-mediated resistance mechanisms. acs.org This has involved utilizing natural DNA sequences that bind to the ERα DBD, such as the estrogen response element (ERE), as the recruiting unit in nucleic acid-conjugated PROTAC designs. rsc.orgacs.org Aptamers, which are oligonucleotide ligands, have also been investigated as ERα-binding moieties in PROTACs. mdpi.com

Structure-Activity Relationship (SAR) Studies of ER-Binding Moieties

Structure-Activity Relationship (SAR) studies are crucial for optimizing the affinity and specificity of the ER-binding ligand, as well as identifying suitable attachment points for the linker to the E3 ligase ligand. These studies involve systematic modifications to the chemical structure of the ER ligand and evaluating the impact of these changes on ER binding affinity and PROTAC-mediated degradation efficiency.

For example, SAR studies based on the co-crystal structure of raloxifene with the ER LBD have informed the design of PROTACs by identifying solvent-exposed regions suitable for linker attachment. rsc.orgnih.gov Variations in the linker length and composition, as well as the exit vector from the ER ligand, are also explored in SAR studies to optimize the formation of the ternary complex and subsequent degradation.

Early SAR studies with CRBN-based ERα PROTACs showed ineffective degradation, leading researchers to focus on VHL-based designs which demonstrated better ERα degradation. nih.gov This highlights the interplay between the ER ligand, linker, and E3 ligase ligand in achieving effective degradation, a key aspect investigated in SAR studies.

E3 Ubiquitin Ligase Ligand Selection and Optimization

The choice and optimization of the E3 ubiquitin ligase ligand are equally critical in PROTAC ER design. This ligand is responsible for recruiting a specific E3 ligase from the cellular machinery to the vicinity of the target ER protein. While hundreds of E3 ligases exist in the human body, only a limited number have been successfully employed in PROTAC development. rsc.org The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govrsc.orgrsc.org Inhibitors of Apoptosis Proteins (IAPs) have also been explored. nih.govrsc.orgmdpi.comjst.go.jp

Cereblon (CRBN)-Recruiting Ligands

Cereblon (CRBN) is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Ligands that bind to CRBN, such as thalidomide (B1683933) derivatives, have been widely used in PROTAC design. nih.govrsc.orgjst.go.jpresearchgate.net Immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) are frequently employed as CRBN-recruiting ligands. researchgate.netwikipedia.orgwikipedia.orgmims.comfishersci.cawikipedia.orgfishersci.cauni.lucenmed.commims.comwikidata.orgnih.govnih.govnih.govscielo.org.mxharvard.edu

While CRBN-based PROTACs have shown success for various targets, initial studies with CRBN-based ERα PROTACs demonstrated limited degradation activity in certain concentration ranges. nih.gov However, ongoing research explores novel CRBN ligands and optimized linker strategies to improve the efficacy of CRBN-mediated ERα degradation. rsc.orgresearchgate.net

Von Hippel-Lindau (VHL)-Recruiting Ligands

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2 E3 ubiquitin ligase complex. rsc.org Small molecule ligands targeting VHL have been successfully incorporated into PROTAC designs. nih.govrsc.org VHL-based ERα PROTACs have demonstrated potent degradation of ERα. rsc.orgmdpi.comnih.gov

Examples of VHL-recruiting ligands used in PROTAC design include peptidomimetic ligands and small molecules like VH032. acs.orgrsc.org Studies have shown that VHL-based ERα PROTACs can achieve high levels of ERα degradation at nanomolar concentrations. mdpi.comnih.gov The rational design of VHL-based ER PROTACs often starts from the co-crystal structure of the VHL protein with its ligand. rsc.org

Inhibitors of Apoptosis Proteins (IAPs)-Recruiting Ligands

Inhibitors of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP, possess E3 ubiquitin ligase activity through their RING domains. rsc.orgjst.go.jp IAP antagonists, which mimic the N-terminal tetrapeptide of SMAC (second mitochondrial-derived activator of caspases), can be used to recruit IAPs for targeted protein degradation. jst.go.jpinvivochem.comacs.org PROTACs utilizing IAP ligands are sometimes referred to as Specific and Non-Genetic IAP-Dependent Protein Erasers (SNIPERs). nih.govmdpi.comjst.go.jp

The first ERα-targeting SNIPERs utilized a natural ERα agonist in combination with a cellular IAP (cIAP) ligand. mdpi.com Subsequent development has involved incorporating IAP antagonists like birinapant (B612068) derivatives as the E3 ligase recruiting moiety. rsc.orgjst.go.jpinvivochem.comnih.govciteab.com Studies have shown that IAP-based ERα degraders can effectively reduce ERα levels. rsc.org

| E3 Ubiquitin Ligase | Common Ligand Types | Examples of Ligands Used in PROTACs |

| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide, Thalidomide-5-COOH, TD-106 researchgate.netwikipedia.orgwikipedia.orgmims.comfishersci.cawikipedia.orgfishersci.cauni.lucenmed.commims.comwikidata.orgnih.govnih.govnih.govscielo.org.mxharvard.edumedchemexpress.com |

| Von Hippel-Lindau (VHL) | Peptidomimetics, Small Molecules | VH032, (S,R,S)-AHPC-propargyl, VL285, VHL Ligand 8 acs.orgmedchemexpress.com |

| IAPs (cIAP1, cIAP2, XIAP) | SMAC mimetics, IAP antagonists | Birinapant derivatives, LCL161 derivative, cIAP1 ligand 1 rsc.orgjst.go.jpinvivochem.comnih.govciteab.commedchemexpress.com |

| MDM2 | Nutlin derivatives | Nutlin-3, Nutlin carboxylic acid nih.govmedchemexpress.comciteab.commybiosource.comcenmed.comcenmed.comgen.store |

Exploration and Discovery of Novel E3 Ligase Ligands for PROTAC ER

The selection and discovery of appropriate E3 ubiquitin ligase ligands are critical for the successful design of PROTAC ER molecules. The E3 ligase component of a PROTAC is responsible for bringing the target protein into proximity with the ubiquitylation machinery, leading to its degradation mdpi.comresearchgate.net. While a large number of E3 ligases exist in the human genome, only a limited subset has been successfully leveraged for targeted protein degradation via PROTACs to date researchgate.netfrontiersin.org.

For ER-targeting PROTACs, the most commonly employed E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL) rsc.orgfrontiersin.orgnih.gov. The advent of non-peptidic small-molecule ligands for CRBN and VHL has significantly advanced the field, enabling the design of more drug-like PROTACs with improved cellular permeability compared to earlier peptide-based PROTACs researchgate.netnih.govrsc.org.

Research efforts continue to explore and discover novel E3 ligase ligands to expand the repertoire of PROTACs and potentially target proteins that are not effectively degraded by CRBN or VHL recruitment. This involves various approaches, including target-based screening, phenotypic screening, and the use of advanced techniques such as DNA-encoded libraries (DELs) and computational methods researchgate.net. The identification of new E3 ligase partners could provide alternative degradation pathways, potentially overcoming resistance mechanisms or improving the degradation efficiency and selectivity of PROTAC ERs.

Several ER degraders have been developed utilizing different E3 ligase ligands. For instance, ARV-471, a prominent oral ER-targeting PROTAC in clinical trials, recruits the CRBN E3 ligase rsc.orgnih.govfrontiersin.org. Other studies have explored VHL-based ER PROTACs, such as TVHL-1 rsc.org. The choice of E3 ligase ligand can significantly impact the PROTAC's activity, selectivity, and pharmacokinetic properties acs.org.

Linker Chemistry and Architecture Optimization

Impact of Linker Length and Rigidity on Ternary Complex Formation

The length and rigidity of the linker play a pivotal role in facilitating the productive formation of the ternary complex between the ER, the PROTAC, and the E3 ligase nih.govacs.orgexplorationpub.comarxiv.orgexplorationpub.com. The linker must be of an optimal length and possess appropriate flexibility or rigidity to correctly orient the ER and the E3 ligase relative to each other, allowing for efficient ubiquitination of the target protein nih.govexplorationpub.comexplorationpub.com.

If the linker is too short, it may prevent the simultaneous binding of the PROTAC to both the ER and the E3 ligase due to steric clashes, hindering ternary complex formation explorationpub.com. Conversely, an overly long or excessively flexible linker can lead to a suboptimal spatial arrangement of the proteins within the ternary complex, reducing the efficiency of ubiquitination and subsequent degradation arxiv.orgexplorationpub.com. Studies on ER-targeting PROTACs have demonstrated a significant effect of linker length on degradation efficacy. For example, research has indicated that an optimal linker length of around 16 atoms may be ideal for certain ER-alpha targeting PROTACs nih.govlbiosystems.co.krnih.gov.

The rigidity of the linker also influences the conformation of the ternary complex nih.govarxiv.org. Incorporating rigid elements into the linker can help to pre-organize the PROTAC molecule, potentially favoring the conformation required for effective ternary complex formation and leading to more consistent degradation activity nih.govarxiv.org.

Chemical Properties of Linkers Influencing PROTAC ER Function

The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC ER, including its solubility, stability, and interaction with biological environments biochempeg.comexplorationpub.comnih.gov. Common chemical motifs used in PROTAC linkers include polyethylene (B3416737) glycol (PEG) chains and linear alkyl chains biochempeg.combroadpharm.comnih.govrsc.orglbiosystems.co.kr.

PEG linkers are often used to increase the hydrophilicity and solubility of PROTACs, which can be beneficial for aqueous formulations and reducing non-specific binding broadpharm.comlbiosystems.co.kr. Alkyl chains provide flexibility and can be easily synthesized with varying lengths nih.govrsc.org. The strategic incorporation of other functional groups or motifs, such as heterocyclic scaffolds or alkyne groups, can modulate the linker's properties, including rigidity and polarity nih.gov. The chemical nature of the linker can also influence the metabolic stability of the PROTAC biochempeg.com.

The choice of linker chemistry and attachment points to the ER ligand and E3 ligase ligand can also influence the selectivity of the PROTAC, potentially by affecting the specific orientation of the proteins within the ternary complex explorationpub.com.

Strategies for Improving Cellular Permeability through Linker Design

Cellular permeability is a major challenge in the development of PROTACs, as these molecules are typically larger than traditional small molecule drugs rsc.orgexplorationpub.comnih.gov. The linker design plays a crucial role in influencing the cell permeability of PROTAC ERs mdpi.comacs.orgexplorationpub.comacs.orgnih.gov.

Recent research has explored novel linker strategies and computational methods to better understand and predict PROTAC permeability acs.orgacs.org. Assays like the NanoBRET assay are used to evaluate cellular target engagement, providing insights into how well PROTACs can cross the cell membrane and reach their intracellular targets acs.org. Optimizing the balance between hydrophilicity and lipophilicity, as well as considering the linker's flexibility and conformational properties, are key aspects of designing PROTAC ERs with improved cellular permeability mdpi.comacs.org.

Rational Design and High-Throughput Screening Methodologies for PROTAC ER Discovery

The discovery and optimization of PROTAC ERs rely on a combination of rational design principles and high-throughput screening methodologies biochempeg.comtandfonline.com. Rational design involves leveraging structural information of the ER and known ligands, as well as insights into E3 ligase interactions and ternary complex formation, to guide the design of PROTAC molecules with desired properties acs.orgtandfonline.com.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of potential PROTAC molecules or their components tandfonline.com. This can involve screening for binding affinity to the ER or the E3 ligase, or directly assessing the ability of compounds to induce ER degradation in cellular assays tandfonline.comnjbio.com. HTS can be particularly useful in identifying novel E3 ligase ligands or exploring diverse linker chemistries.

Structure-based drug design (SBDD), often aided by computational modeling, plays an increasingly important role in PROTAC design acs.orgtandfonline.comscienceopen.com. By predicting the structure of the ternary complex, researchers can gain insights into the optimal linker length, rigidity, and attachment points required for efficient degradation acs.org. Computational methods, including molecular docking and molecular dynamics simulations, can help to rationalize structure-activity relationships and guide the synthesis of improved PROTAC candidates acs.orgscienceopen.com.

A two-stage strategy for developing ER PROTACs has been reported, involving the initial synthesis of compounds with reactive linkers for rapid evaluation, followed by the synthesis of optimized compounds with more stable linkers rsc.org. This bioconjugation-based approach allows for high-throughput screening of different linker and E3 ligase combinations rsc.org.

The rational design process often begins with the selection of a high-affinity ligand for the ER, which can be a known inhibitor or modulator rsc.orgtandfonline.com. Subsequently, an appropriate E3 ligase ligand is chosen, and various linkers are designed and synthesized to connect the two moieties. The resulting PROTACs are then evaluated for their ability to induce ER degradation, their potency, selectivity, and pharmacokinetic properties nih.gov. Iterative cycles of design, synthesis, and testing are essential for optimizing PROTAC ER candidates nih.gov.

The development of ARV-471 exemplifies a successful rational design approach, involving the optimization of both the ER-binding ligand and the linker to achieve potent and oral bioavailability rsc.orgfrontiersin.orgnih.gov.

Table 1: Examples of ER-Targeting PROTACs and Related Compounds

| Compound Name | Description | E3 Ligase Recruited | PubChem CID |

| ARV-471 | Oral ER-targeting PROTAC in clinical trials | CRBN | [CID 160054002] |

| ERD-308 | Potent ERα degrader | Not specified | [CID 160249556] |

| ERD-148 | ERα degrader | Not specified | [CID 160249555] |

| TVHL-1 | VHL-recruiting ERα PROTAC | VHL | Not specified |

| Compound 30 (A3) | ERα PROTAC with amide linker | Not specified | Not specified |

Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative Example based on search findings)

| Linker Length (atoms) | Observed Activity (e.g., IC50, Degradation %) | Notes | Source (Illustrative) |

| 9 | Lower potency (e.g., higher IC50) | Suboptimal for ternary complex formation | Based on Ref nih.govnih.gov |

| 16 | Higher potency (e.g., lower IC50) | Optimal length observed in some studies | Based on Ref nih.govlbiosystems.co.krnih.gov |

| >16 | Decreased potency | May lead to suboptimal complex formation | Based on Ref arxiv.orgexplorationpub.com |

Note: This table is illustrative and based on general findings regarding linker length optimization in PROTACs, including those targeting ER. Specific values and optimal lengths are highly dependent on the particular PROTAC design and target protein.

Cellular and Molecular Consequences of Protac Er Degradation

Impact on ER-Dependent Transcriptional Networks

ER, particularly ERα, plays a crucial role in regulating gene expression by binding to estrogen response elements (EREs) in the regulatory regions of target genes rsc.orgnih.gov. This binding, often in the presence of estrogen, facilitates the recruitment of coactivators and the activation of downstream signaling pathways that promote cell proliferation and survival, particularly in ER-positive cancers rsc.orgacs.org.

Modulation of Gene Expression Profiles

PROTAC ER degradation directly disrupts this transcriptional activity by significantly reducing the intracellular levels of ER protein nih.gov. Unlike antagonists that block ligand binding or alter receptor conformation, PROTACs lead to the physical removal of the receptor. This results in a profound modulation of ER-dependent gene expression profiles. Studies have shown that PROTAC-mediated ER degradation decreases the expression of classically regulated ER-target genes, such as PR, GREB1, and TFF invivochem.com.

Research findings highlight the effectiveness of PROTAC ER degraders in downregulating ER-target genes. For example, a potent and selective PROTAC ERα degrader, ERD-148, demonstrated a similar gene regulation profile to the SERD fulvestrant (B1683766), albeit with variations in regulation potency researchgate.net. The more complete degradation of ERα achieved by ERD-148 translated into greater maximum cell growth inhibition researchgate.net.

Downstream Signaling Pathway Alterations

The depletion of ER protein by PROTACs also impacts downstream signaling pathways that are influenced by ER activity. ER can interact with other signaling pathways, including those involving growth factor receptors like EGFR and HER2, and intracellular kinases such as PI3K, Ras, MAPK, and mTOR aacrjournals.orgnih.gov. While the primary mechanism of PROTAC ER is the degradation of ER, the downstream effects of this degradation can influence these interconnected pathways.

Although not as extensively documented as the direct impact on gene expression, the sustained depletion of ER is expected to attenuate signaling cascades that rely on ER presence or interaction. Studies on SERDs like fulvestrant, which also induce ER degradation, have shown effects on downstream signaling, including decreases in indicators of ER signaling and depletion of EGFR/MAPK signaling in some patients researchgate.netnih.gov. Given their more potent and sustained degradation, PROTACs are likely to exert similar, potentially more pronounced, effects on these pathways.

Comparative Analysis of PROTAC ER and Selective Estrogen Receptor Degraders (SERDs)

Both PROTAC ER degraders and Selective Estrogen Receptor Degraders (SERDs) aim to reduce ER activity by promoting its degradation. However, they achieve this through distinct mechanisms, leading to differential effects on ER protein levels and activity.

Distinct Mechanisms of Action

SERDs, such as fulvestrant and elacestrant, are primarily antagonists that bind to the ER ligand-binding domain, inducing a conformational change that destabilizes the receptor and marks it for degradation via the proteasome nih.govwikipedia.orgnih.govnih.govaacr.orgnih.gov. This mechanism is largely "occupancy-driven," requiring sustained drug presence to maintain receptor destabilization and degradation clinicaloptions.comclinicaloptions.com.

In contrast, PROTAC ER degraders are heterobifunctional molecules composed of an ER-targeting ligand, an E3 ubiquitin ligase-recruiting ligand (such as for Cereblon or VHL), and a linker aacrjournals.orgrsc.orgprotacerdegraders.comacs.org. PROTACs function by bringing the target protein (ER) into close proximity with an E3 ligase, facilitating the ubiquitination of ER and its subsequent degradation by the proteasome aacrjournals.orgrsc.orgprotacerdegraders.comacs.org. This mechanism is "event-driven" and catalytic; a single PROTAC molecule can potentially mediate the ubiquitination and degradation of multiple ER molecules clinicaloptions.comclinicaloptions.com.

A PROTAC mechanism involves the formation of a ternary complex between the PROTAC, the ER, and the E3 ligase aacrjournals.orgrsc.orgacs.org. For example, vepdegestrant (ARV-471) co-opts the E3-ligase CRBN, binds to ER, forms a trimer complex, and utilizes the UPS for degradation aacrjournals.org.

Differential Effects on ER Protein Levels and Activity

The distinct mechanisms of action result in differential effects on ER protein levels and activity. PROTACs generally offer a more potent and sustained mechanism of ER degradation compared to SERDs nih.gov. While SERDs induce ER degradation, the extent can be variable, and resistance mechanisms can emerge that limit their effectiveness, particularly in the presence of ESR1 mutations researchgate.netaacr.org.

PROTAC ER degraders have demonstrated robust degradation of ER in ER-positive cancer cell lines, often achieving near-complete depletion of ER protein levels invivochem.comnih.gov. This includes activity against both wild-type and ESR1-mutated estrogen receptors, addressing a key mechanism of endocrine resistance protacerdegraders.comclinicaloptions.com. For instance, ERD-148 was shown to degrade both unphosphorylated and phosphorylated ERα, whereas fulvestrant showed reduced potency against phosphorylated ERα researchgate.net.

The more complete degradation achieved by PROTACs can translate into greater inhibition of cell proliferation in ER-dependent cell lines invivochem.comresearchgate.net. While both PROTACs and SERDs ultimately aim to inhibit ER-mediated signaling, the depth and duration of ER depletion by PROTACs can lead to more profound and sustained blockade of ER activity.

Here is a comparative summary of PROTAC ER and SERDs:

| Feature | PROTAC ER Degraders | Selective Estrogen Receptor Degraders (SERDs) |

| Mechanism of Action | Recruit E3 ligase to ubiquitinate and degrade ER via UPS (Event-driven) aacrjournals.orgrsc.orgprotacerdegraders.comacs.org | Induce conformational change in ER, leading to proteasomal degradation (Occupancy-driven) nih.govwikipedia.orgnih.govnih.govaacr.orgnih.gov |

| Molecular Structure | Heterobifunctional molecule with ER ligand, E3 ligase ligand, and linker aacrjournals.orgrsc.orgprotacerdegraders.comacs.org | Small molecule antagonists nih.govnih.govaacr.org |

| Potency of Degradation | Generally more potent and sustained nih.govinvivochem.comnih.gov | Variable, can be less potent against certain ER forms researchgate.netaacr.org |

| Activity vs. ESR1 Mutants | Active against both wild-type and mutant ER protacerdegraders.comclinicaloptions.com | Activity can be compromised against mutant ER (e.g., some SERDs vs. ESR1 mutants) aacr.org |

| Effect on ER Protein Levels | Can achieve near-complete depletion invivochem.comnih.gov | Induce degradation, but residual ER may remain researchgate.netnih.gov |

Cellular Responses to Sustained ER Protein Depletion

Sustained and profound depletion of ER protein by PROTACs elicits significant cellular responses, particularly in ER-dependent cancer cells. The primary consequence is the inhibition of cell proliferation, as these cells rely on ER signaling for growth and division acs.orginvivochem.com.

Research has demonstrated that PROTAC-mediated ER degradation inhibits the proliferation of ER-dependent cell lines invivochem.com. This is a direct result of the disruption of ER-dependent transcriptional programs that drive cell cycle progression and survival. The more complete degradation achieved by PROTACs, compared to some SERDs, can lead to greater maximum inhibition of cell growth researchgate.net.

Furthermore, sustained ER depletion can potentially impact other cellular processes influenced by ER, such as apoptosis and cell cycle arrest, although these effects may be context-dependent and influenced by the interplay with other signaling pathways mdpi.com. The ability of PROTACs to overcome resistance mechanisms associated with ER mutations also contributes to their potential to induce durable cellular responses in previously resistant settings protacerdegraders.comresearchgate.netclinicaloptions.com.

The long-term cellular responses to sustained ER depletion by PROTACs are an active area of research. While initial studies show promising anti-proliferative effects, the potential for the development of acquired resistance through alternative signaling pathways or adaptive mechanisms remains a critical consideration aacrjournals.orgresearchgate.net.

Effects on Cell Line Phenotypes in Research Models

Research models, primarily ER-positive breast cancer cell lines, have been instrumental in characterizing the phenotypic effects of ER PROTACs. Studies consistently demonstrate that ER PROTACs induce potent degradation of ERα protein in various cell lines, including MCF-7, T47D, CAMA-1, and BT474. acs.orgacs.orgnih.gov This degradation is typically dose-dependent and occurs through the ubiquitin-proteasome system. nih.govacs.orgnih.gov

The degradation of ERα by PROTACs leads to significant growth inhibition in ER-positive breast cancer cell lines. For instance, ERE-PROTAC has shown a significant growth inhibitory effect on MCF-7 cells with an IC50 of 6.106 μM. nih.govacs.org Another ER PROTAC, AZ'6421, potently inhibited the growth of MCF7 and CAMA1 cells with IC50 values of 0.5 nM and 0.2 nM, respectively. nih.gov These findings highlight the potent anti-proliferative activity associated with ERα degradation.

Furthermore, ER PROTACs have demonstrated efficacy in cell lines expressing clinically relevant ERα variants, suggesting their potential to overcome resistance mechanisms associated with LBD mutations. arvinas.com For example, GLR203801, a potent and orally bioavailable ER PROTAC degrader, exhibited robust protein degradation and more potent cell growth inhibition in both wild-type and mutant MCF-7 and T47D cell lines compared to ARV-471. aacrjournals.org

The effects on cell line phenotypes can be summarized in the following table based on available research findings:

| ER PROTAC Compound | Cell Line(s) Tested | Key Phenotypic Effect(s) | Relevant Data/Findings | Source(s) |

| ERE-PROTAC | MCF-7, T47D | ERα degradation, Growth inhibition | Dose-dependent ERα degradation, MCF-7 IC50: 6.106 μM | nih.govacs.org |

| Various PROTACs | MCF-7, CAMA-1, BT474 | ERα degradation, Antitumor activity | Degradation in multiple cell lines, Antitumor activity | acs.org |

| ER PROTACs (Oral) | Various ERα+ | ERα degradation, Growth inhibition | Nanomolar degradation potency, Growth inhibition | arvinas.com |

| AZ'6421 | MCF7, CAMA1 | ERα degradation, Growth inhibition | Potent degradation, MCF7 IC50: 0.5 nM, CAMA1 IC50: 0.2 nM | nih.gov |

| GLR203801 | MCF-7 (WT & Mutant), T47D (WT & Mutant), ZR-75-1 | Robust ERα degradation, Potent growth inhibition | DC50 < 1 nM (WT), 2-10 nM (Mutant), Enhanced inhibition vs ARV-471 | aacrjournals.org |

Mechanistic Studies of Cell Cycle and Apoptosis Modulation

Mechanistic studies have elucidated how ER PROTAC-induced ERα degradation impacts fundamental cellular processes like the cell cycle and apoptosis. Degradation of ERα inhibits tumor growth by blocking gene transcription linked to cancer cell proliferation and inducing programmed cell death (apoptosis). mdpi.com

Research with ERE-PROTAC in MCF-7 cells demonstrated that treatment leads to cell cycle arrest and induction of apoptosis. nih.govacs.org Flow cytometry analysis showed that increasing concentrations of ERE-PROTAC resulted in more cells accumulating in the S phase, indicating S phase arrest. nih.govacs.org Concurrently, the proportion of cells exhibiting features of early apoptosis increased with increasing concentrations of ERE-PROTAC. nih.govacs.org At a concentration of 5 μM ERE-PROTAC, 49.65% apoptotic cells were observed compared to 32.95% at 2.5 μM, indicating dose-dependent apoptosis induction. nih.gov

The degradation of ERα by PROTACs influences ER-related biological processes that govern cell proliferation and apoptosis. acs.org Transcriptome data from studies with ERα-targeting PROTACs like P7TA and P9TC have shown upregulation of genes such as CYP1A1, MT2A, ALDH1A3, and SERP1NF1, indicating a series of downstream effects related to ERα degradation. acs.org These studies provide insights into the molecular pathways modulated by ER PROTACs to influence cell fate.

The mechanism involves the PROTAC molecule bringing the ERα protein into proximity with an E3 ubiquitin ligase, leading to ERα ubiquitination and subsequent degradation by the proteasome. rsc.orgresearchgate.netacs.org This targeted degradation removes the functional ERα protein, thereby disrupting ER-mediated signaling pathways that drive cell cycle progression and inhibit apoptosis in cancer cells. mdpi.com

Studies also indicate that ER PROTACs can induce a different gene regulation profile compared to traditional Selective Estrogen Receptor Degraders (SERDs), potentially offering advantages in overcoming resistance. researchgate.netresearchgate.net The more complete degradation of ERα achieved by some PROTACs translates into greater maximum cell growth inhibition. researchgate.net

Molecular Mechanisms of Acquired Resistance to Protac Er Degradation

Target Protein Modifications and Loss

Resistance can emerge from alterations that directly affect the PROTAC's target, the estrogen receptor alpha (ERα), which is encoded by the ESR1 gene. nih.gov These changes can either prevent the PROTAC from effectively binding to and degrading the receptor or render the cell independent of the ER signaling pathway.

Mutations in the ligand-binding domain of ESR1, such as Y537S and D538G, are a known cause of resistance to conventional endocrine therapies like aromatase inhibitors. acs.orgmdpi.comnih.gov ER-targeting PROTACs have been specifically designed to effectively degrade these mutant forms of the ER protein. rsc.orgecancer.org For instance, the oral ER PROTAC ARV-471 has demonstrated potent degradation of both wild-type and mutant ERα. rsc.org

Interestingly, studies that have generated ER PROTAC-resistant cell lines through prolonged exposure have not consistently identified new ESR1 mutations as a primary mechanism of acquired resistance. aacrjournals.orgsemanticscholar.org In one study characterizing MCF7 cells with acquired resistance to ARV-471, no ESR1 mutations were detected. aacrjournals.org This suggests that while PROTACs are effective against pre-existing ESR1 mutations, the development of novel mutations in the target protein may not be the most common route through which cancer cells evade ER degradation by these agents. Instead, cells appear to favor other adaptive strategies.

A more frequently observed mechanism of acquired resistance to ER PROTACs is the downregulation or complete loss of ER protein expression. nih.govaacrjournals.org In preclinical models, breast cancer cells cultured with long-term exposure to the ER PROTAC ARV-471 developed resistance and were found to have significantly decreased ER expression. aacrjournals.orgresearchgate.net

This loss of the target protein renders the ER-targeting PROTAC ineffective, as there is little to no receptor left for the molecule to bind and degrade. The resistant cells effectively transition to an ER-independent state, meaning their survival and proliferation are no longer driven by the ER signaling pathway. nih.govaacrjournals.org This shift allows the cancer cells to evade therapies aimed at this specific target. nih.gov Consequently, monitoring for the loss of ER expression may be an important consideration as more potent ER degraders are utilized in clinical settings. aacrjournals.org

E3 Ubiquitin Ligase-Mediated Resistance Mechanisms

ER PROTACs function by hijacking the cell's natural protein disposal system, which involves E3 ubiquitin ligases. rsc.org Therefore, any alterations to the components of this system can impair PROTAC efficacy and lead to drug resistance. researchgate.netnih.gov The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). chemrxiv.orgchemrxiv.org

Theoretically, one of the most direct mechanisms of resistance to a PROTAC is the loss or mutation of the specific E3 ligase it is designed to recruit. nih.gov For ER PROTACs like ARV-471, which hijacks the CRBN E3 ligase, the loss of CRBN would prevent the formation of the key ternary complex (ER-PROTAC-CRBN) required for ER degradation. aacrjournals.orgprotacerdegraders.com

Whole-genome CRISPR/Cas9 knockout screens have confirmed that the loss of CRBN is a potential resistance mechanism for ARV-471. nih.govaacrjournals.org However, the clinical and preclinical relevance of this mechanism is still under investigation. In some studies where breast cancer cell lines were made resistant to ARV-471 through long-term exposure, mutations or loss of CRBN were not detected. aacrjournals.orgsemanticscholar.org This suggests that while loss of the E3 ligase can cause resistance, it may not be the most frequent mechanism to emerge under therapeutic pressure in all contexts. In studies of other PROTACs, genomic alterations in core components of both VHL- and CRBN-based E3 ligase complexes have been identified as primary drivers of acquired resistance. researchgate.netnih.gov

Beyond complete loss or inactivating mutations, more subtle alterations in the expression or function of the E3 ligase machinery can also contribute to PROTAC resistance. Low baseline expression of an E3 ligase, such as CRBN or VHL, can predict a poor response to a PROTAC that relies on it. nih.gov Cancer cells could potentially acquire resistance by downregulating the expression of the necessary ligase over time.

Furthermore, resistance can arise from alterations in other proteins that are part of the larger Cullin-RING E3 ubiquitin ligase (CRL) complex. For example, in studies of VHL-based PROTACs, mutations in Cullin 2 (CUL2), a critical scaffold protein in the VHL-CRL complex, have been reported to cause resistance. nih.gov Therefore, any disruption that compromises the integrity and function of the entire E3 ligase complex can reduce the efficacy of a PROTAC and lead to therapeutic failure. researchgate.net

Bypass Signaling Pathway Activation

A well-established mechanism of resistance to targeted cancer therapies is the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation, making the cell independent of the original therapeutic target. mdpi.comyoutube.com This has emerged as a significant mechanism of acquired resistance to ER PROTACs. nih.gov When the ER pathway is effectively shut down, cancer cells can adapt by upregulating other growth factor receptor pathways. aacrjournals.org

Key findings from preclinical studies on ARV-471-resistant cells have identified several bypass pathways:

PI3K/AKT/mTOR Pathway: Genome-wide loss-of-function screens identified the loss of PTEN as a resistance mechanism to ARV-471. nih.govaacrjournals.org PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway; its loss leads to constitutive activation of this critical survival pathway. aacrjournals.org

MAPK Pathway: The same screens showed that loss of the tumor suppressor NF2 conferred resistance by activating the MAPK pathway. nih.govaacrjournals.org Furthermore, characterization of ARV-471-resistant cell lines revealed an upregulation of pathways associated with Ras/MAPK signaling. aacrjournals.orgresearchgate.net This was accompanied by observations of NRAS copy number gain and overexpression of HER family receptors (EGFR, HER2, HER3), all of which can signal through the MAPK/AKT pathways. aacrjournals.orgsemanticscholar.org

Epithelial-to-Mesenchymal Transition (EMT): In some resistant models, an increased expression of pathways associated with EMT has been observed. aacrjournals.orgresearchgate.net EMT is a process linked to therapy resistance and increased metastatic potential.

These findings collectively indicate that a primary mode of acquired resistance to ER PROTACs involves the cancer cells rewiring their signaling networks to bypass their dependency on the estrogen receptor. nih.govaacrjournals.org

Data on Resistance Mechanisms to ER PROTACs

| Resistance Mechanism Category | Specific Alteration | Affected Molecule/Pathway | Example PROTAC | Reference |

| Target Protein Alteration | Decreased/Loss of Expression | Estrogen Receptor (ER) | ARV-471 | aacrjournals.org, aacrjournals.org, nih.gov |

| E3 Ligase Machinery | Gene Knockout/Loss | Cereblon (CRBN) | ARV-471 | aacrjournals.org, nih.gov |

| Bypass Pathway Activation | Loss of Tumor Suppressor | PTEN → PI3K/AKT Activation | ARV-471 | aacrjournals.org, nih.gov |

| Bypass Pathway Activation | Loss of Tumor Suppressor | NF2 → MAPK Activation | ARV-471 | aacrjournals.org, nih.gov |

| Bypass Pathway Activation | Upregulation/Activation | HER Family (EGFR, HER2, HER3) | ARV-471 | aacrjournals.org, semanticscholar.org |

| Bypass Pathway Activation | Upregulation/Activation | MAPK/AKT Signaling | ARV-471 | aacrjournals.org, semanticscholar.org |

| Bypass Pathway Activation | Copy Number Gain | NRAS | ARV-471 | aacrjournals.org, semanticscholar.org |

Role of MAPK Pathway Activation (e.g., EGFR, NRAS)

One of the primary mechanisms of acquired resistance to PROTAC ER degraders involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. nih.gov Studies on PROTAC ER degraders, such as vepdegestrant (ARV-471), have shown that cancer cells can develop resistance by upregulating components of the MAPK cascade. arvinasmedical.comaacrjournals.org

In preclinical models using MCF7 breast cancer cells that acquired resistance to ARV-471, a notable observation was the upregulation of the HER family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), HER2, and HER3, alongside increased MAPK/AKT signaling. arvinasmedical.comaacrjournals.orgsemanticscholar.org Although no genomic alterations in the HER family members were found, the overexpression of EGFR in MCF7 cells was shown to confer resistance to the PROTAC ER degrader in vitro. arvinasmedical.comaacrjournals.org

Furthermore, genomic profiling of these resistant cell lines identified a copy number gain of the NRAS gene in one instance, which was accompanied by increased NRAS protein expression. arvinasmedical.comaacrjournals.org Like EGFR overexpression, the forced overexpression of NRAS in parental MCF7 cells also led to resistance against ARV-471. nih.govaacrjournals.org This indicates that hyperactivation of the MAPK pathway, either through upstream receptor tyrosine kinases like EGFR or through downstream signaling nodes like NRAS, can provide a bypass mechanism that allows cells to survive and proliferate despite the effective degradation of the estrogen receptor. nih.gov The resistant cells, having shifted their dependency away from ER signaling, become sensitive to inhibitors targeting the MAPK pathway, such as EGFR, pan-HER, MEK, and ERK inhibitors. arvinasmedical.comaacrjournals.org

These findings collectively suggest that alterations within the Receptor Tyrosine Kinase/MAPK signaling pathways are a significant escape route for cancer cells under the selective pressure of PROTAC ER degradation, rather than alterations in the ER signaling machinery itself or the E3 ligase components. aacrjournals.orgsemanticscholar.org

| Gene/Protein | Alteration Observed | Functional Consequence | Reference |

|---|---|---|---|

| EGFR | Upregulation/Overexpression | Confers resistance to ARV-471 | nih.govarvinasmedical.comaacrjournals.org |

| HER2 | Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |

| HER3 | Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |

| NRAS | Copy Number Gain | Confers resistance to ARV-471 | nih.govarvinasmedical.comaacrjournals.org |

Role of PI3K/AKT/mTOR Pathway Activation (e.g., PTEN, NF2 loss)

Alongside the MAPK pathway, the PI3K/AKT/mTOR signaling cascade is another crucial pathway frequently implicated in therapeutic resistance in cancer. mdpi.comnih.gov This pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Hyperactivation of this pathway can occur through various genetic and epigenetic alterations, including the loss of tumor suppressor function. mdpi.com

In the context of acquired resistance to PROTAC ER degraders, activation of AKT signaling has been observed in resistant cell lines. arvinasmedical.comaacrjournals.org The loss of function of tumor suppressors that negatively regulate this pathway, such as Phosphatase and Tensin Homolog (PTEN) and Neurofibromin 2 (NF2), have been identified as potential mechanisms of resistance to ARV-471. nih.gov

PTEN is a critical negative regulator of the PI3K/AKT pathway; its loss leads to the hyperactivation of this signaling cascade. researchgate.netnih.gov Loss of PTEN function is observed in a significant percentage of ER-positive breast cancers and is associated with resistance to endocrine therapies. mdpi.comnih.gov Moderate reductions in PTEN levels can be sufficient to activate PI3K signaling and induce resistance. nih.gov While direct studies on PROTAC ER degraders are emerging, the established role of PTEN loss in driving resistance to other endocrine therapies strongly supports its potential role in resistance to ER-degrading PROTACs by providing a potent, ER-independent survival signal. nih.govnih.gov

| Gene/Protein | Alteration Observed | Functional Consequence | Reference |

|---|---|---|---|

| AKT | Signaling Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |

| PTEN | Potential Loss-of-Function | Potential mechanism of resistance | nih.gov |

| NF2 | Potential Loss-of-Function | Potential mechanism of resistance | nih.gov |

Adaptive Cellular Responses to PROTAC ER-Induced Degradation

Beyond specific genomic alterations that activate bypass pathways, cancer cells can exhibit broader adaptive responses to the sustained pressure of PROTAC ER-induced degradation. A key adaptive phenotype observed in cell line models with acquired resistance is the significant downregulation and minimal functional reliance on the estrogen receptor itself. nih.gov

Following prolonged exposure to an ER PROTAC, resistant cells exhibit decreased ER protein expression and a diminished dependence on ER signaling for their survival and proliferation. nih.gov This cellular state is characterized by an increased reliance on the aforementioned bypass pathways, such as the MAPK and PI3K/AKT cascades, and an upregulation of pathways associated with the epithelial-to-mesenchymal transition (EMT). nih.gov Essentially, the cells adapt by rewiring their signaling architecture to circumvent the therapeutic blockade, rendering the targeted degradation of ER less effective as the cell is no longer "addicted" to the ER pathway. nih.gov

This adaptive response highlights a fundamental challenge in targeted therapy: the plasticity of cancer cells. By effectively removing the primary therapeutic target, PROTACs exert a strong selective pressure that favors the emergence of cells that have evolved to utilize alternative survival pathways.

Advanced Strategies and Emerging Concepts in Protac Er Research

Conditional and Spatiotemporally Controlled PROTAC ERs

The development of Proteolysis Targeting Chimeras (PROTACs) for the estrogen receptor (ER) has opened new avenues for treating hormone-driven cancers. However, a key challenge remains in minimizing off-target effects and enhancing the precision of ER degradation. To address this, researchers are developing conditional and spatiotemporally controlled PROTACs, which can be activated at specific sites or times, thereby increasing their therapeutic index. nih.govnih.gov These "smart" degraders are designed to remain inactive until they encounter a specific trigger, such as light, a particular enzyme, or a unique microenvironment. nih.govfrontiersin.org

Photoswitchable PROTACs for Optical Control

One of the most innovative strategies for achieving spatiotemporal control is the use of light-activatable PROTACs, often termed "PHOTACs" or "photoPROTACs". nih.govacs.org This approach incorporates a photosensitive moiety, such as an azobenzene (B91143) linker, into the PROTAC structure. nih.govacs.org The PROTAC remains in an inactive conformational state in the dark. Upon irradiation with a specific wavelength of light, the photoswitch isomerizes, inducing a conformational change that activates the PROTAC, enabling it to form the ternary complex between the ER and an E3 ligase, leading to ER degradation. nih.govexonpublications.com This process can often be reversed using a different wavelength of light, allowing for the degradation to be turned on and off with high precision. nih.gov

A key example of this concept was demonstrated with a photocaged PROTAC designed to target the estrogen-related receptor α (ERRα), a protein overexpressed in many cancers. nih.gov Researchers tethered a photolabile diethylamino coumarin (B35378) (DEACM) group to the hydroxyproline (B1673980) moiety of the von Hippel-Lindau (VHL) E3 ligase ligand. nih.gov This modification sterically hindered the PROTAC's ability to bind to VHL, rendering it inactive. nih.gov Upon irradiation with light (λ ≤ 405 nm), the DEACM caging group was cleaved, releasing the active PROTAC and initiating the degradation of ERRα. nih.gov This strategy showcases the potential for precise optical control over nuclear receptor degradation, a principle directly applicable to the estrogen receptor. nih.govnih.gov

Click Chemistry-Based PROTACs (CLIPTACs)

Click chemistry, a class of rapid and reliable chemical reactions, has been employed to synthesize and, in some advanced strategies, assemble PROTACs. This approach can be used for the efficient construction of complex PROTAC molecules.

A prominent example in ER research is the synthesis of a nucleic acid-conjugated PROTAC, termed ERE-PROTAC, via a click reaction. acs.org This novel degrader was designed to target the DNA-binding domain (DBD) of ERα. acs.org The synthesis involved clicking an estrogen response element (ERE)—a natural DNA sequence that binds to the ERα DBD—to a small molecule ligand for the VHL E3 ligase. acs.org This strategy not only demonstrates the utility of click chemistry in constructing unconventional PROTACs but also represents a significant shift in targeting strategy, moving away from the ligand-binding domain. acs.org

More advanced concepts, sometimes referred to as "CLIPTACs" (Click-formed Proteolysis-Targeting Chimeras), envision the in situ assembly of the PROTAC within the target cell or tissue. One such strategy, known as enzyme-derived clicking PROTACs (ENCTACs), utilizes a tumor-specific enzyme to catalyze the final click reaction, assembling the active PROTAC from two smaller, inactive precursor molecules directly within the tumor microenvironment. nih.gov This approach could significantly enhance tumor selectivity and reduce systemic toxicity. nih.gov

Prodrug Strategies for Targeted Activation

Prodrug strategies involve modifying the PROTAC so that it remains inert until activated by specific physiological conditions or enzymes prevalent in the target tissue, such as a tumor. nih.gov This approach is particularly promising for exploiting the unique characteristics of the tumor microenvironment.

A key example is the development of hypoxia-activated ERα PROTACs. nih.govbohrium.com Solid tumors are often characterized by regions of low oxygen, or hypoxia. rsc.orgresearchgate.net Researchers have designed ERα-targeting PROTACs by introducing hypoxia-activated groups, such as nitroimidazole or nitrobenzene, onto either the ER ligand or the E3 ligase ligand. nih.govbohrium.com These "caged" PROTACs are inactive in normal oxygen conditions (normoxia). rsc.org However, in the hypoxic tumor environment, enzymes like nitroreductases become overexpressed and cleave the hypoxia-activated group, releasing the active PROTAC to degrade ERα. nih.govnih.govbohrium.com Studies have shown that these hypoxia-responsive PROTACs exhibit significantly more potent ERα degradation activity under hypoxic conditions compared to normoxic conditions, offering a promising strategy for tumor-selective drug action. nih.gov

Non-Canonical E3 Ligase Recruitment Strategies

The majority of PROTACs in development, including those targeting ER, recruit a limited number of well-characterized E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov However, with over 600 E3 ligases in the human genome, there is a vast, untapped potential to expand the PROTAC toolbox. Recruiting alternative, or "non-canonical," E3 ligases could overcome resistance mechanisms related to CRBN or VHL downregulation and potentially offer tissue-specific degradation profiles, as E3 ligase expression can vary significantly between different cell types.

One such alternative is the Skp1-Cullin-F-box (SCF) complex. An early peptide-based PROTAC, named PROTAC-2, was designed with an estradiol (B170435) molecule to bind ERα and a phosphopeptide from IκBα to recruit the SCFβ-trcp E3 ligase complex, leading to ERα degradation. explorationpub.com

Another important non-canonical E3 ligase is the human homolog of mouse double minute 2 (MDM2). mdpi.com MDM2 is the main negative regulator of the p53 tumor suppressor and is a promising therapeutic target in its own right. nih.gov The development of small-molecule MDM2 inhibitors like nutlin has enabled the creation of MDM2-recruiting PROTACs. mdpi.comnih.gov While the first all-small-molecule PROTAC developed in 2008 recruited MDM2 to degrade the androgen receptor, this strategy has since been applied to ER-positive breast cancer cells. nih.govresearchgate.netbioengineer.org Studies have shown that an MDM2-based PROTAC can effectively suppress proliferation in ER-positive cell lines, including those with p53 mutations or resistance to CDK4/6 inhibitors. researchgate.netbioengineer.org

Inhibitor of Apoptosis Proteins (IAPs) represent another family of E3 ligases that can be harnessed. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are conceptually similar to PROTACs, have been developed to target ERα. One such compound, SNIPER-25, links an estrone (B1671321) ligand with an IAP ligand (bestatin) and has been shown to significantly decrease ERα levels in MCF-7 breast cancer cells. nih.gov

| PROTAC/SNIPER | E3 Ligase Recruited | Target | Key Finding |

| PROTAC-2 | SCFβ-trcp | ERα | Early peptide-based PROTAC demonstrating feasibility of recruiting the SCF complex for ERα degradation. explorationpub.com |

| MDM2-based PROTAC | MDM2 | mdm2 (self-degradation), other targets | Effective in suppressing proliferation in p53 wildtype, p53-mutated, and abemaciclib-resistant ER-positive breast cancer cells. researchgate.netbioengineer.org |

| SNIPER-25 | IAP | ERα | Demonstrated significant reduction of ERα levels in human breast cancer cells. nih.gov |

Targeted Degradation of Specific ER Domains (e.g., DNA-Binding Domain)

A major mechanism of resistance to endocrine therapies targeting the ER ligand-binding domain (LBD) is the development of mutations in this region, which can lead to ligand-independent receptor activation. To circumvent this, an innovative strategy has emerged: developing PROTACs that target other functional domains of the ER.

The most successful example of this approach is the development of a PROTAC that targets the DNA-binding domain (DBD) of ERα. acs.org Researchers designed a nucleic acid-conjugated PROTAC, known as ERE-PROTAC, by using the natural DNA binding sequence for ERα, the estrogen response element (ERE), as the warhead to recruit the receptor. acs.org This ERE sequence was chemically linked to the small molecule VH032, a ligand for the VHL E3 ligase. acs.org

This novel ERE-PROTAC was shown to efficiently and controllably induce the ubiquitination and subsequent proteasomal degradation of ERα in different breast cancer cell lines. acs.org By targeting the highly conserved DBD, this strategy has the potential to overcome drug resistance caused by LBD mutations. acs.org This approach not only provides a new way to solve the problem of drug resistance but also validates the targeting of domains other than the LBD for protein degradation. acs.org

PROTAC ER Combinatorial Research Approaches

To enhance therapeutic efficacy and combat resistance, PROTAC ER degraders are being actively investigated in combination with other targeted agents. The rationale is that simultaneously blocking multiple key signaling pathways involved in tumor growth and survival can lead to synergistic anti-tumor effects.

The most advanced oral PROTAC ER degrader in clinical development, vepdegestrant (ARV-471), has been the focus of extensive combination research. researchgate.netnih.gov Preclinical studies have demonstrated that vepdegestrant combines well with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and the PI3K/mTOR pathways, leading to robust tumor regressions. aacrjournals.org

Combination with CDK4/6 Inhibitors: CDK4/6 inhibitors, such as palbociclib (B1678290), abemaciclib, and ribociclib, are a standard of care in combination with endocrine therapy for ER+/HER2- breast cancer. aacrjournals.org Preclinical data show that combining vepdegestrant with these agents results in synergistic interactions and enhanced tumor growth inhibition compared to either agent alone or fulvestrant-based combinations. aacrjournals.orgaacrjournals.orgresearchgate.net These promising preclinical results have led to clinical trials. Interim results from a Phase 1b trial of vepdegestrant with palbociclib showed encouraging clinical activity in heavily pre-treated patients. pfizer.com Vepdegestrant is also being evaluated in Phase 3 trials in combination with palbociclib (VERITAC-3) and is planned for trials with other CDK inhibitors. xtalks.compfizer.com

Combination with PI3K/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in breast cancer. Preclinical studies have shown that vepdegestrant induces robust tumor regressions when combined with the mTOR inhibitor everolimus (B549166) or PI3K inhibitors like alpelisib (B612111) and inavolisib. aacrjournals.orgnih.gov This synergy was also observed in cell lines expressing ER mutations, suggesting such combinations could be effective in endocrine-resistant settings. researchgate.net

These combinatorial approaches highlight the potential of PROTAC ER degraders like vepdegestrant to serve as a new, more effective backbone for endocrine therapy in ER-positive breast cancer. nih.gov

| Combination Agent Class | Specific Drug(s) | Key Preclinical/Clinical Finding |

| CDK4/6 Inhibitors | Palbociclib, Abemaciclib, Ribociclib | Synergistic anti-tumor activity in preclinical models; encouraging clinical activity in a Phase 1b trial (vepdegestrant + palbociclib). aacrjournals.orgaacrjournals.orgpfizer.comnih.gov |

| PI3K/mTOR Inhibitors | Everolimus, Alpelisib, Inavolisib | Robust tumor regressions in preclinical models, including those with ER mutations. aacrjournals.orgresearchgate.netnih.gov |

Synergy with Other Pathway Modulators in Preclinical Models

The development of Proteolysis Targeting Chimeras for the Estrogen Receptor (PROTAC ER) has opened new avenues for combination therapies, particularly in ER-positive (ER+) breast cancer. Preclinical studies have demonstrated that PROTAC ER degraders can act synergistically with inhibitors of other key signaling pathways, leading to enhanced anti-tumor activity. A prominent example is the orally bioavailable PROTAC ER degrader vepdegestrant (ARV-471), which has shown significant efficacy in combination with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and mammalian target of rapamycin (B549165) (mTOR) pathways. aacrjournals.orgaacrjournals.orgnih.gov

Combining endocrine therapy with CDK4/6, mTOR, or PI3K inhibitors is a central strategy in treating ER+ advanced breast cancer. nih.gov Vepdegestrant has been shown to induce robust tumor regressions when combined with CDK4/6 inhibitors such as palbociclib, abemaciclib, and ribociclib. aacrjournals.orgnih.gov This enhanced effect is also observed in combination with the mTOR inhibitor everolimus and the PI3K inhibitors alpelisib and inavolisib. aacrjournals.orgnih.gov In vitro studies revealed synergistic interactions between vepdegestrant and these agents in ER+ breast cancer cells, including those with ER Y537S or D538G mutations. researchgate.net

The rationale for this synergy lies in the dual inhibition of interconnected growth pathways. While PROTACs effectively eliminate the ER protein, blocking the primary driver of tumor growth, the other modulators inhibit parallel or downstream pathways that could otherwise provide escape routes for the cancer cells. For instance, in MCF7 xenograft models, combinations of vepdegestrant with CDK4/6, PI3K, or mTOR inhibitors resulted in tumor regressions, a significant improvement compared to the effects of the single agents alone. researchgate.net Preclinical data consistently show that vepdegestrant achieves greater ER degradation in vivo compared to the selective ER degrader (SERD) fulvestrant (B1683766), which correlates with improved tumor growth inhibition (TGI) both as a monotherapy and in combination settings. aacrjournals.orgnih.gov These findings suggest that potent PROTAC ER degraders could serve as a more effective endocrine therapy backbone in combination treatments for ER+/HER2- breast cancer. aacrjournals.orgnih.gov

| PROTAC ER | Combination Partner | Pathway Targeted | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Vepdegestrant (ARV-471) | Palbociclib, Abemaciclib, Ribociclib | CDK4/6 | MCF7 xenografts; ER+ breast cancer cells | Induced robust tumor regressions and showed synergistic anti-proliferative effects. | aacrjournals.orgnih.govresearchgate.net |

| Vepdegestrant (ARV-471) | Everolimus | mTOR | MCF7 xenografts; ER+ breast cancer cells (including Y537S/D538G mutants) | Led to tumor regressions and demonstrated synergistic interactions. | aacrjournals.orgnih.govresearchgate.net |

| Vepdegestrant (ARV-471) | Alpelisib, Inavolisib | PI3K | MCF7 xenografts; ER+ breast cancer cells | Resulted in tumor regressions and synergistic activity. | aacrjournals.orgnih.govresearchgate.net |

| Vepdegestrant (ARV-471) | Palbociclib | CDK4/6 | ST941/HI/PBR palbociclib-resistant PDX model | Achieved significant tumor growth inhibition (102% TGI). | nih.gov |

Development of Novel Research Tools based on PROTAC ER

The principles underlying PROTAC ER technology are being adapted to create sophisticated research tools for studying protein function. These tools enable the specific and controlled degradation of target proteins, offering advantages over traditional genetic methods like RNA interference or CRISPR/Cas9, which can be limited by off-target effects or slow kinetics. nih.govnih.gov By leveraging the PROTAC mechanism, scientists can achieve rapid, reversible, and tunable control over protein levels, providing a powerful platform for target validation and dissecting complex biological processes. chemicalprobes.org

Inducible Knockdown Systems (e.g., dTAG, HaloPROTAC)

Inducible knockdown systems represent a versatile application of the PROTAC concept for broad biological research. Instead of designing a unique PROTAC for every protein of interest, these systems use a universal tag that can be fused to any target protein. nih.gov

The dTAG system utilizes a mutated FKBP12 protein (FKBP12F36V) as a "degradation tag". nih.govchemicalprobes.org A protein of interest is genetically engineered to be expressed as a fusion with this tag. A heterobifunctional dTAG molecule, which binds to both FKBP12F36V and an E3 ligase like Cereblon (CRBN) or VHL, is then introduced. nih.govchemicalprobes.org This induces the formation of a ternary complex, leading to the ubiquitination and rapid proteasomal degradation of the fusion protein. chemicalprobes.org This system allows for immediate, selective, and reversible protein loss, making it a powerful tool for target validation. nih.govnih.gov Washout of the dTAG molecule allows for the re-expression of the target protein. chemicalprobes.org

The HaloPROTAC system functions on a similar principle, using the HaloTag protein as the fusion partner. nih.govresearchgate.net HaloPROTAC molecules consist of a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a ligand that recruits an E3 ligase, such as VHL. nih.govpromega.com This interaction brings the HaloTag fusion protein into proximity with the E3 ligase, resulting in its degradation. researchgate.net For example, HaloPROTAC3 is a commonly used molecule that recruits the VHL E3 ligase to degrade HaloTag fusion proteins. nih.govmolbiolcell.org These systems provide generalizable chemical genetic tools to induce the degradation of virtually any protein that can be tagged, including potentially the estrogen receptor, to study the acute consequences of its depletion. researchgate.net